molecular formula C7H14ClNO B1371257 3-Ethylpiperidin-4-one hydrochloride CAS No. 324769-01-9

3-Ethylpiperidin-4-one hydrochloride

Cat. No. B1371257
CAS RN: 324769-01-9
M. Wt: 163.64 g/mol
InChI Key: UZZGBBJZUQNFKD-UHFFFAOYSA-N
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Description

3-Ethylpiperidin-4-one hydrochloride is a chemical compound with the formula C7H14ClNO . It is used in pharmaceutical testing .


Synthesis Analysis

Piperidine derivatives, such as 3-Ethylpiperidin-4-one hydrochloride, can be synthesized through various methods. One method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The molecular formula of 3-Ethylpiperidin-4-one hydrochloride is C7H14ClNO . The exact mass is 163.07600 and the molecular weight is 163.64500 .


Chemical Reactions Analysis

Piperidine derivatives, including 3-Ethylpiperidin-4-one hydrochloride, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthesis of Hydrocinchonidine and Hydrocinchonine : 3-Ethylpiperidin-4-one was used in the stereoselective synthesis of hydrocinchonidine and hydrocinchonine, key compounds in chemical research, through a process involving photo-oxygenation of an indole derivative (Ihara et al., 1988).

  • Nucleophilic Displacement Reactions : Studies on 3-chloro-1-ethylpiperidine, closely related to 3-Ethylpiperidin-4-one hydrochloride, have shown that it undergoes nucleophilic displacement reactions in solution, contributing to our understanding of the chemical behavior of such compounds (Hammer et al., 1972).

  • Carbon-Carbon Bond Formation : Hypophosphorous acid and its corresponding 1-ethylpiperidine salt, which is related to 3-Ethylpiperidin-4-one hydrochloride, have been used to mediate carbon-carbon bond forming radical reactions, demonstrating its utility in organic chemistry (Graham et al., 1999).

  • Discovery of Nonpeptide Agonists : 3-Ethylpiperidin-4-one hydrochloride has been identified as a key component in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, indicating its potential in drug discovery and pharmacological research (Croston et al., 2002).

  • Corrosion Inhibition : The adsorption of 4-ethylpiperidine, closely related to 3-Ethylpiperidin-4-one hydrochloride, on steel has been studied, indicating its potential use as a corrosion inhibitor, an important application in materials science (Annand et al., 1965).

  • Synthesis of (R)-3-aminopiperidine Dihydrochloride : Research on the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, which involves steps related to 3-Ethylpiperidin-4-one hydrochloride, adds to the understanding of synthetic methods in chemistry (Jiang Jie-yin, 2015).

  • Enantiospecific Synthesis in Drug Development : The enantiospecific synthesis of (3S, 4R)-3-amino-4-ethylpiperidine, starting from compounds related to 3-Ethylpiperidin-4-one hydrochloride, highlights its role in the development of complex drug molecules (Reilly et al., 2003).

  • Anticancer and Antioxidant Activities : Studies on analogues of 3-Ethylpiperidin-4-one hydrochloride have shown significant anticancer and antioxidant activities, underlining its potential in medicinal chemistry (Ahsan et al., 2020).

  • Crystal Structure Analysis : Research involving the crystal structure and Hirshfeld surface analysis of compounds closely related to 3-Ethylpiperidin-4-one hydrochloride contributes to our understanding of molecular structures in chemistry (Gümüş et al., 2022).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety precautions .

Future Directions

While specific future directions for 3-Ethylpiperidin-4-one hydrochloride are not mentioned in the search results, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds with a wide variety of biological activities. They represent an important synthetic medicinal block for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-ethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-5-8-4-3-7(6)9;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZGBBJZUQNFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626196
Record name 3-Ethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

324769-01-9
Record name 4-Piperidinone, 3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324769-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.2 gm (98.8 mMol) methyl 1-tert-butoxycarbonyl-4-oxo-3-ethyl-3-piperidinecarboxylate and 6N hydrochloric acid was heated at reflux for about 16 hours. The reaction mixture was concentrated under reduced pressure and the residue dissolved in ethanol. This solution was concentrated under reduced pressure to azeotropically remove water. This procedure was repeated twice to provide 7.0 gm (55%) of the desired compound.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
55%

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